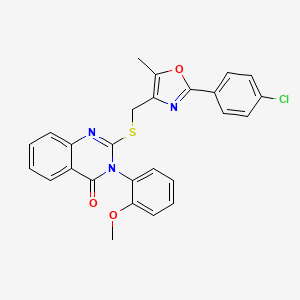
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Formation of the Quinazolinone Core: This step usually involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the oxazole ring, potentially altering the compound’s biological activity.
Substitution: The chlorophenyl group can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone or oxazole derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, compounds with quinazolinone cores are known for their antimicrobial, anticancer, and anti-inflammatory properties. This specific compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery programs.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-(4-chlorophenyl)oxazol-4-yl)methylthio)quinazolin-4(3H)-one
- 3-(2-methoxyphenyl)-2-(methylthio)quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-5-methyloxazole
Uniqueness
The uniqueness of 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the oxazole and quinazolinone moieties, along with the chlorophenyl and methoxyphenyl groups, provides a unique scaffold for potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3S/c1-16-21(28-24(33-16)17-11-13-18(27)14-12-17)15-34-26-29-20-8-4-3-7-19(20)25(31)30(26)22-9-5-6-10-23(22)32-2/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCMLMPQCQWUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(4-cyanoquinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2882649.png)



![(3AS,3a'S,8aR,8a'R)-2,2'-(cyclohexane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B2882655.png)
![1-{4-[8-(3-Methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]butanoyl}piperidine-4-carboxamide](/img/structure/B2882656.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2882657.png)




![2-(3,4-dimethoxyphenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2882666.png)
![2-[(4-{[(4-chloroanilino)carbothioyl]amino}phenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2882668.png)

